1. Lower Critical Micelle Concentration and Superior Surface Tension Reduction vs. Sodium Dodecyl Sulfate (SDS)
Dipotassium dodecyl phosphate (studied as lauryl monoester potassium phosphate) reduces surface tension to 25.08 mN/m at a CMC of 0.569 mmol/L [1]. In a separate comparative study, the minimum surface tension of sodium dodecyl sulfate (SDS) was 32.0 mN/m at a CMC of 7.2 mmol/L, while the sodium form of monolauryl phosphate achieved 27.5 mN/m at 3.5 mmol/L [2]. Thus DKDP requires approximately 6-fold lower surfactant loading to reach its CMC relative to the phosphate mono-sodium salt and more than 12-fold lower loading than SDS, while simultaneously attaining a lower limiting surface tension.
| Evidence Dimension | Surface tension at CMC (γ_CMC) and Critical Micelle Concentration (CMC) |
|---|---|
| Target Compound Data | γ_CMC = 25.08 mN/m; CMC = 0.569 mmol/L (lauryl monoester potassium phosphate, 25 °C) |
| Comparator Or Baseline | SDS: γ_CMC = 32.0 mN/m, CMC = 7.2 mmol/L; Monolauryl phosphate mono‑Na: γ_CMC = 27.5 mN/m, CMC = 3.5 mmol/L |
| Quantified Difference | Δγ_CMC = 6.92 mN/m lower vs. SDS; CMC ~12.7× lower vs. SDS, ~6.2× lower vs. mono‑Na phosphate |
| Conditions | Aqueous solutions, 25 °C; surface tension determined by Wilhelmy plate / Du Noüy ring methods |
Why This Matters
For end-users formulating low-concentration surfactant systems or seeking maximal interfacial tension reduction at minimal dosage, DKDP offers a quantifiably steeper surface-activity profile than either SDS or the mono‑sodium phosphate analog, translating directly to reduced raw-material inventory and cost-in-use.
- [1] Shi, Y.; Zhao, Y.; Zhang, G.; Dong, Q. Synthesis and Properties of Lauryl Phosphate Monoester. Tenside Surfactants Deterg. 2019, 56 (3), 229–236. DOI: 10.3139/113.110623. View Source
- [2] Imokawa, G.; Tsutsumi, H. Surface Activity and Cutaneous Effects of Monoalkyl Phosphate Surfactants. J. Am. Oil Chem. Soc. 1978, 55 (12), 839–843 (data reproduced in J. Soc. Cosmet. Chem. 1980, 31 (2), 46–47). View Source
